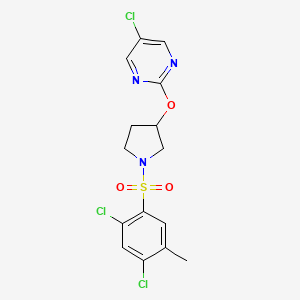

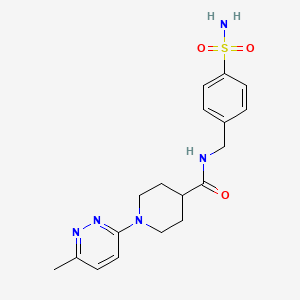

![molecular formula C24H23N3O2S B2372868 Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705439-82-2](/img/structure/B2372868.png)

Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Aplicaciones Científicas De Investigación

Organic Electronics and Optoelectronics

The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics (OPVs) relies on polycyclic aromatic hydrocarbons. Ladder-type thienoacenes, including benzothieno[3,2-b]benzothiophene (BTBT), play a crucial role in achieving high-performance devices. The compound , with its fused ring structure, could contribute to enhancing charge transport properties in these applications .

Monoamine Oxidase (MAO) Inhibition

Benzo[b]thiophen-3-ols, derivatives of the compound, have been investigated as potential inhibitors of human monoamine oxidase (hMAO). These enzymes play a role in neurotransmitter metabolism, and inhibiting them can have therapeutic implications .

Corrosion Inhibition

Thiophene derivatives, including those related to benzo[b]thiophene, find use as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in industrial chemistry .

Drug Discovery and Medicinal Chemistry

Sulfur-containing heterocycles, such as benzo[b]thiophene, are essential in drug discovery. Several clinically utilized drugs, like raloxifene and arzoxifene, feature the benzo[b]thiophene core. Researchers explore its diverse biological activities for potential therapeutic applications .

Materials Science

Furan-fused p-conjugated molecules, similar in structure to benzo[b]thiophene, show promise in materials science. Their energy profiles align with those of BTBT, making them attractive candidates for material applications .

Pharmaceutical Applications

Given its versatile scaffold, benzo[b]thiophene derivatives may serve as building blocks for novel pharmaceutical compounds. Investigating their biological activities and optimizing their structures could lead to new drug candidates .

Mecanismo De Acción

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors can affect the serotonin system’s biochemical pathways. Serotonin is an important neurotransmitter that regulates numerous physiological functions . The compound’s interaction with the receptors can influence these functions and potentially alter the pathophysiology of disorders related to the serotonin system.

Pharmacokinetics

Its affinity for the 5-ht1a receptors suggests that it may have good bioavailability and can reach its target effectively .

Result of Action

The compound’s interaction with the 5-HT1A receptors can result in changes at the molecular and cellular levels. It can alter the function of the receptors and influence the physiological processes regulated by serotonin . .

Propiedades

IUPAC Name |

1-benzothiophen-2-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-16-7-2-4-10-19(16)23-25-22(29-26-23)13-17-8-6-12-27(15-17)24(28)21-14-18-9-3-5-11-20(18)30-21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOCWQKXKTTWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

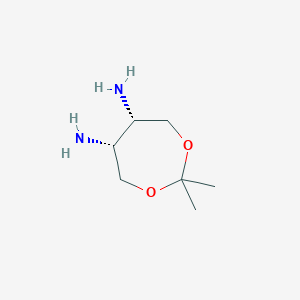

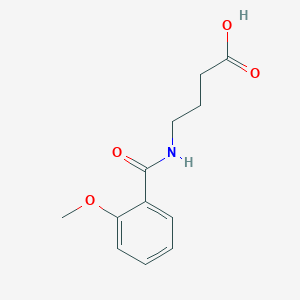

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)

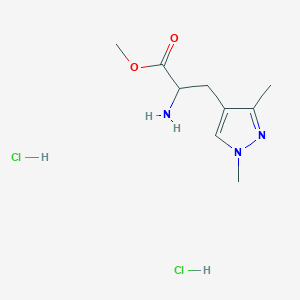

![2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2372786.png)

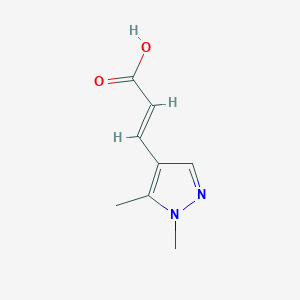

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2372790.png)

![N-ethyl-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2372794.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2372795.png)

![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)

![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)

![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)